molecular formula C18H15NO2 B7997104 4-Phenoxyphenyl-(2-pyridyl)methanol

4-Phenoxyphenyl-(2-pyridyl)methanol

Cat. No.: B7997104
M. Wt: 277.3 g/mol
InChI Key: MFHIQJNKKJBXFJ-UHFFFAOYSA-N
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Description

4-Phenoxyphenyl-(2-pyridyl)methanol is a heteroaromatic secondary alcohol characterized by a central methanol group bridging a phenoxyphenyl moiety and a 2-pyridyl ring. The compound’s pyridyl group enables coordination with transition metals, as seen in luminescent scandium and europium complexes of related pyridyl alcohols . Its phenoxyphenyl substituent likely enhances lipophilicity, influencing solubility and reactivity in organic and aqueous media.

Properties

IUPAC Name

(4-phenoxyphenyl)-pyridin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-18(17-8-4-5-13-19-17)14-9-11-16(12-10-14)21-15-6-2-1-3-7-15/h1-13,18,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHIQJNKKJBXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Phenoxyphenyl-(2-pyridyl)methanol involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a phenylboronic acid derivative with a halogenated pyridine under mild conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Phenoxyphenyl-(2-pyridyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The phenoxy or pyridyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-Phenoxyphenyl-(2-pyridyl)ketone.

    Reduction: Formation of this compound or 4-Phenoxyphenyl-(2-pyridyl)amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Phenoxyphenyl-(2-pyridyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Phenoxyphenyl-(2-pyridyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 4-Phenoxyphenyl-(2-pyridyl)methanol and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Properties References
This compound C18H15NO2* ~277.32* Phenoxyphenyl, 2-pyridyl Catalysis, metal coordination
(4-Pyrid-2-ylphenyl)methanol C12H11NO 185.22 Phenyl, 2-pyridyl Intermediate for metal complexes
[2-(4-Methylphenoxy)-3-pyridinyl]methanol C13H13NO2 215.25 4-Methylphenoxy, 3-pyridinyl Synthetic intermediate
(4-Methoxypyridin-2-yl)methanol C7H9NO2 139.15 4-Methoxy, 2-pyridyl Ligand in coordination chemistry
Phenyl-(2-pyridyl)-methanol C12H11NO 185.22 Phenyl, 2-pyridyl Ruthenium-catalyzed hydrohydroxyalkylation

*Estimated based on structurally similar compounds (e.g., ).

Physicochemical Properties

  • Solubility: Pyridyl methanol derivatives are typically soluble in polar aprotic solvents (e.g., DMSO, methanol), as inferred from synthesis protocols in and . The phenoxyphenyl group may reduce aqueous solubility compared to methoxy-substituted analogs.
  • Thermal Stability: Metal complexes of pyridyl alcohols (e.g., gadolinium 1-(2-pyridyl)naphtholates) demonstrate high thermal stability (>300°C), a property likely shared by this compound-derived complexes .

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